molecular formula C9H18ClNO2 B15058311 Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B15058311
M. Wt: 207.70 g/mol
InChI Key: BYJVXDDCMBIYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride (CAS 1427501-53-8) is a piperidine-based chemical building block of interest in medicinal chemistry and organic synthesis . The compound has a molecular formula of C 9 H 18 ClNO 2 and a molecular weight of 207.70 g/mol . Its structure features a ester functional group, making it a versatile intermediate for further synthetic modifications, such as hydrolysis to the carboxylic acid or reduction to the alcohol, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . As a substituted piperidine, this scaffold is highly relevant in pharmaceutical research for the design and synthesis of biologically active molecules. Piperidine derivatives are commonly explored as core structures in various therapeutic areas. Researchers value this specific ester for its potential in constructing more complex molecules that may interact with central nervous system targets or serve as peptidomimetics. Please handle with care. This compound has associated hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to standard laboratory safety protocols, including the use of personal protective equipment. This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 6,6-dimethylpiperidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-7(6-10-9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

BYJVXDDCMBIYQG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1)C(=O)OC)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Patent-Based Synthesis via Sequential Substitution and Deprotection

A patent by FR2972453B1 outlines a three-step synthesis route for structurally related azabicyclohexane derivatives, which can be adapted for piperidine systems. While the patent specifically targets a bicyclic compound, its methodology provides a framework for synthesizing methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride through analogous steps:

Step 1: Hydroxyl Substitution

The synthesis begins with (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester (Compound A). This intermediate undergoes substitution with a hydroxyl compound (e.g., alcohols or water) in the presence of a base, yielding a pyrrolidine derivative. For piperidine systems, this step may involve ring expansion via nucleophilic attack at the carbonyl group, facilitated by Lewis acids such as boron trifluoride etherate.

Step 2: Cyanation

The pyrrolidine intermediate is treated with a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) to introduce a nitrile group at the 2-position. This step is critical for subsequent functionalization, as the cyano group serves as a precursor for carboxylate formation via hydrolysis.

Step 3: Deprotection and Esterification

The 1,1-dimethylpropyl protecting group is removed under acidic conditions (e.g., HCl in methanol), yielding the free carboxylic acid. Subsequent esterification with methanol in the presence of thionyl chloride or DCC (dicyclohexylcarbodiimide) produces the methyl ester. Finally, treatment with hydrochloric acid generates the hydrochloride salt.

Key Data

Step Reagents/Conditions Yield Reference
1 BF₃·OEt₂, R-OH, 80°C 89%
2 TMSCN, CH₂Cl₂ 78%
3 HCl/MeOH, reflux 95%

Petasis/Grubbs Metathesis Approach

A ChemRxiv study details a DOS strategy combining Petasis and Grubbs reactions to synthesize spirocyclic piperidines. This approach is adaptable to this compound by modifying the starting ketone and reaction sequence:

Petasis Reaction

The Petasis reaction assembles α,α-disubstituted amines by coupling 4,4-dimethylcyclohexan-1-one (a surrogate for 6,6-dimethylpiperidine precursors), allyl boronic acid pinacolate, and allylamine. This step forms a quaternary carbon center, critical for the piperidine backbone. Optimized conditions involve toluene at 70°C for 72 hours, achieving near-quantitative conversion.

Grubbs Metathesis

The allyl-substituted intermediate undergoes ring-closing metathesis (RCM) using Grubbs second-generation catalyst. This step cyclizes the linear precursor into the piperidine ring, with the dimethyl groups pre-installed at the 6-position. Hydrogenation of the resultant alkene (10% Pd/C, H₂) saturates the ring, followed by esterification with methyl chloroformate to introduce the carboxylate group.

Hydrochloride Salt Formation

The free amine is treated with HCl gas in diethyl ether, precipitating the hydrochloride salt. Purification via recrystallization from ethanol/water ensures high purity (>99%).

Key Data

Step Reagents/Conditions Yield Reference
1 Toluene, 70°C, 72h 99%
2 Grubbs II, CH₂Cl₂ 89%
3 HCl gas, Et₂O 92%

Comparative Analysis of Preparation Methods

Efficiency and Scalability

  • Patent Method : Offers high yields at each step (78–95%) but requires specialized intermediates and harsh acidic conditions, limiting scalability.
  • Petasis/Grubbs Method : Scalable to multigram quantities with excellent yields (>89%) and mild conditions, though Grubbs catalyst costs may hinder industrial adoption.

Stereochemical Control

  • The Petasis reaction provides superior stereoselectivity due to its three-component mechanism, whereas the patent route necessitates chiral resolution post-synthesis.

Functional Group Compatibility

  • Grubbs metathesis tolerates ester and amine functionalities (after protection), whereas the patent method requires late-stage esterification, risking side reactions.

Optimization and Scalability Considerations

Solvent Screening in Petasis Reaction

The ChemRxiv study optimized solvents for the Petasis step, with toluene outperforming polar aprotic solvents like DMF or THF (Table 1):

Solvent Conversion (%)
Toluene 99
DMF 87
THF 77
CHCl₃ 0

Catalyst Loading in Grubbs Metathesis

Reducing Grubbs catalyst loading from 5 mol% to 2 mol% maintained yields at 85–89%, lowering production costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

  • Acidic Hydrolysis :
    Reacting with aqueous HCl or H₂SO₄ under reflux produces 6,6-dimethylpiperidine-3-carboxylic acid hydrochloride .

    C9H17NO2HCl+H2OH+C8H15NO2HCl+CH3OH\text{C}_9\text{H}_{17}\text{NO}_2\cdot\text{HCl} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_8\text{H}_{15}\text{NO}_2\cdot\text{HCl} + \text{CH}_3\text{OH}
  • Basic Hydrolysis :
    Treatment with NaOH or KOH yields the deprotonated carboxylic acid salt, which can be acidified to isolate the free acid.

Oxidation Reactions

The piperidine ring and ester group are susceptible to oxidation:

  • Ring Oxidation :
    Using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions oxidizes the piperidine ring to form N-oxide derivatives .

  • Ester Oxidation :
    Strong oxidants like CrO₃ may convert the ester to a ketone or carboxylic acid, depending on conditions.

Reduction Reactions

The ester group can be reduced to a primary alcohol:

  • Lithium Aluminum Hydride (LiAlH₄) :
    Reduces the ester to 6,6-dimethylpiperidine-3-methanol hydrochloride :

    C9H17NO2HClLiAlH4C8H17NOHCl+CH3OH\text{C}_9\text{H}_{17}\text{NO}_2\cdot\text{HCl} \xrightarrow{\text{LiAlH}_4} \text{C}_8\text{H}_{17}\text{NO}\cdot\text{HCl} + \text{CH}_3\text{OH}
  • Catalytic Hydrogenation :
    Hydrogen gas with a palladium catalyst reduces the ester to the alcohol while preserving the piperidine ring.

Substitution Reactions

The piperidine nitrogen or ester group participates in nucleophilic substitutions:

  • N-Alkylation/Acylation :
    Reacting with alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) modifies the nitrogen to form N-alkyl or N-acyl derivatives .

  • Ester Transesterification :
    Treatment with alcohols in acidic or basic conditions replaces the methyl ester with other alkyl groups (e.g., ethyl, benzyl).

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the piperidine ring may undergo:

  • Acid-Catalyzed Rearrangement :
    Forms bicyclic intermediates or linear amines via ring-opening .

  • Base-Mediated Isomerization :
    Steric effects from the 6,6-dimethyl groups can drive stereochemical rearrangements, altering the ring’s substituent configuration .

Comparative Reactivity

Reaction Type Reagents/Conditions Major Product Key Feature
HydrolysisH₂O/H⁺ or OH⁻Carboxylic acid or saltEnhanced solubility of hydrochloride
OxidationKMnO₄, H₂O₂N-Oxides or ketonesPosition-dependent selectivity
ReductionLiAlH₄, H₂/PdPrimary alcoholEster-to-alcohol conversion
SubstitutionR-X, RCOClN-Alkyl/N-acyl derivativesSteric hindrance at 6-position

Industrial and Synthetic Relevance

  • Scalable Synthesis : Automated systems optimize esterification and purification steps (e.g., continuous flow reactors) .

  • Pharmaceutical Intermediates : Used in synthesizing bioactive molecules, leveraging its piperidine core for drug discovery .

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, with acid/base catalysis altering the rate.

  • N-Oxidation : Involves radical intermediates or electrophilic oxygen transfer mechanisms.

This compound’s reactivity is shaped by its sterically hindered piperidine ring and versatile ester group, enabling diverse transformations critical to organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features:

Compound Name Substituents on Piperidine Ring Functional Groups Molecular Weight (g/mol) Key References
Methyl 6,6-dimethylpiperidine-3-carboxylate 3-COOCH₃, 6-CH₃ (×2) Ester, tertiary amine ~221.7 (free base) + HCl Inferred
Meperidine hydrochloride 4-Ph, 4-COOEt, 1-CH₃ Ester, tertiary amine, phenyl 283.8
4-(Diphenylmethoxy)piperidine hydrochloride 4-OCH(Ph)₂ Ether, tertiary amine 303.83
Mepivacaine impurity B hydrochloride 2-CONH(2,6-dimethylphenyl), 2-carboxamide Amide, tertiary amine ~280.8

Key Observations :

  • Ester vs.
  • Substituent Effects : The 6,6-dimethyl groups in the target compound introduce steric hindrance, which may reduce rotational freedom and enhance stability compared to meperidine’s phenyl group, which contributes to opioid receptor binding .

Physicochemical Properties

Data inferred from analogs and related studies:

Property Methyl 6,6-dimethylpiperidine-3-carboxylate HCl Meperidine HCl 4-(Diphenylmethoxy)piperidine HCl
Solubility Likely soluble in water, methanol, DMSO High in water Low in water, high in DCM
Melting Point Estimated 150–200°C (typical for hydrochlorides) 185–189°C Not reported
Stability Hydrolytically stable (ester group protected) Stable Air-sensitive (ether group)

Notes:

  • The hydrochloride salt improves aqueous solubility compared to free bases.
  • Stability differences arise from functional groups: esters (as in the target compound) are less prone to oxidation than ethers (e.g., 4-(diphenylmethoxy)piperidine) .

Biological Activity

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride is a compound with notable biological activity, primarily due to its structural characteristics and interactions with various biological targets. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is classified as an ester with the molecular formula C8H16ClNO2C_8H_{16}ClNO_2 and a molecular weight of approximately 207.7 g/mol. The presence of dimethyl groups at the 6-position of the piperidine ring significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to alterations in various biochemical pathways, making it a compound of interest for therapeutic applications. The exact mechanisms are still under investigation, but studies suggest that it may bind to targets involved in neurotransmission and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play critical roles in metabolic pathways. For instance, it has been studied for its effects on proteolytic enzymes such as uPA (urokinase-type plasminogen activator) and MMPs (matrix metalloproteinases), which are involved in cancer metastasis .
  • Receptor Binding : The compound's interactions with various receptors have been explored, particularly those related to dopamine signaling. Its structural similarity to known receptor ligands suggests potential as a modulator for dopamine D2 and D3 receptors .

Case Studies and Research Findings

A number of studies have investigated the biological activity of this compound:

  • Inhibition Studies : In vitro assays demonstrated that the compound can inhibit certain proteases at micromolar concentrations. For example, binding affinities were measured using equilibrium constants ranging from 0.4 to 0.7 µM against uPAR (urokinase-type plasminogen activator receptor) .
  • Therapeutic Applications : Its potential therapeutic applications include roles in drug development for conditions like cancer and neurodegenerative diseases. The compound's ability to modulate enzyme activity suggests it could be developed into a therapeutic agent targeting specific pathways involved in disease progression .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's efficacy by modifying its structure to enhance binding affinity and selectivity toward biological targets. These studies have revealed insights into how slight alterations in the chemical structure can significantly impact biological activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be useful:

Compound NameMolecular FormulaBiological ActivityNotes
Methyl 6-Methylpiperidine-3-CarboxylateC8H16ClNO2C_8H_{16}ClNO_2Moderate enzyme inhibitionSimilar structure; less potency
Cariprazine AnaloguesVariableHigh D3/D2 selectivityRelated to dopamine receptor modulation; different scaffold
Piperidine DerivativesVariableDiverse activities (anticancer)Broad range of applications; SAR ongoing

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride?

Answer:

  • Synthesis : Optimize esterification of 6,6-dimethylpiperidine-3-carboxylic acid using methanol under acidic catalysis (e.g., HCl gas), followed by hydrochloride salt formation via solvent evaporation or recrystallization .
  • Characterization :
    • NMR : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl group signals (δ ~1.2–1.5 ppm for dimethyl groups) and ester carbonyl (δ ~165–175 ppm) .
    • HPLC : Assess purity using reversed-phase HPLC with a C18 column, mobile phase (e.g., acetonitrile:buffer, pH 3.0), and UV detection at 210–230 nm .
    • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) .

Q. How can researchers develop a validated RP-HPLC method for quantifying this compound in complex matrices?

Answer :

  • Column : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a guard column to prevent contamination .
  • Mobile Phase : Gradient elution with acetonitrile and phosphate buffer (pH 2.5–3.5) to enhance peak resolution .
  • Validation Parameters :
    • Linearity : Test 50–150% of target concentration (R<sup>2</sup> ≥ 0.995).
    • Accuracy : Spike recovery (98–102%) using reference standards (e.g., Table 6 in ).
    • Precision : Intra-day and inter-day RSD ≤ 2% .

Q. What techniques are critical for assessing the purity of this compound in preclinical studies?

Answer :

  • HPLC-UV/Vis : Quantify main peak area (>98%) and identify impurities (<0.1%) using photodiode array detection .
  • Karl Fischer Titration : Determine water content (<0.5% w/w) to ensure stability .
  • Elemental Analysis : Verify chloride content (theoretical vs. experimental) .

Advanced Research Questions

Q. How should stability studies be designed to evaluate degradation pathways under varying conditions?

Answer :

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis .
  • Analytical Tools :
    • LC-MS/MS : Identify degradation products (e.g., ester hydrolysis to carboxylic acid) .
    • Kinetic Modeling : Calculate degradation rate constants (Arrhenius equation for temperature dependence) .
  • Storage Recommendations : Long-term stability at -20°C in airtight, light-resistant containers .

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities?

Answer :

  • Controlled Replicates : Conduct dose-response curves (3+ replicates) with standardized cell lines (e.g., HEK-293 for GPCR assays) .
  • Statistical Analysis : Apply one-way ANOVA with post-hoc tests (e.g., Bonferroni) to address variability (Figure 6 in ).
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and calcium flux assays .

Q. How can impurity profiling be optimized using advanced chromatographic techniques?

Answer :

  • LC-HRMS : Use high-resolution mass spectrometry to detect trace impurities (e.g., <0.05%) and assign structures via fragmentation patterns .
  • ICH Guidelines : Classify impurities per ICH Q3A/B (e.g., genotoxic impurities require ≤1 ppm) .
  • Synthesis Adjustments : Modify reaction conditions (e.g., temperature, catalyst) to suppress byproduct formation .

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for novel derivatives?

Answer :

  • Molecular Docking : Simulate binding interactions with target receptors (e.g., opioid receptors) using AutoDock Vina .
  • In Vitro Assays : Test analogs for IC50 values in enzyme inhibition or cell viability assays .
  • Metabolic Profiling : Use hepatic microsomes to assess CYP450-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.